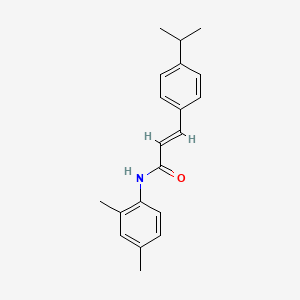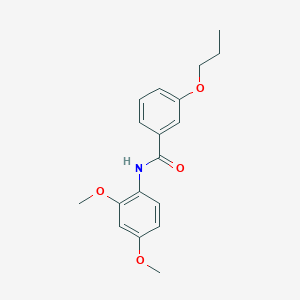
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as DIPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials. DIPA is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not well understood, but it is believed to interact with the electron-rich regions of organic molecules, leading to the formation of stable charge-transfer complexes. This interaction can result in changes in the electronic properties of the molecules, leading to their use in electronic devices.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, indicating its potential for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, its non-toxic and non-carcinogenic nature makes it a safe compound to work with. However, one of the limitations of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of new synthetic methods for N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide that can improve its solubility in water and other solvents. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Additionally, research can be carried out to investigate its potential as a building block for the synthesis of new organic semiconductors with improved electronic properties.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenylamine with acryloyl chloride to form N-(2,4-dimethylphenyl)acrylamide. This intermediate is then reacted with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form the final product, N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown excellent performance in electronic devices such as field-effect transistors and solar cells.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-14(2)18-9-6-17(7-10-18)8-12-20(22)21-19-11-5-15(3)13-16(19)4/h5-14H,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBRXELDNSSAIY-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S*,4aS*,8aS*)-1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyldecahydro-4-quinolinol](/img/structure/B4990188.png)


![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)

![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
